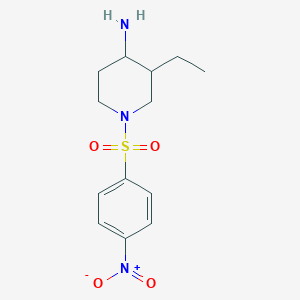

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

Description

Properties

IUPAC Name |

3-ethyl-1-(4-nitrophenyl)sulfonylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-2-10-9-15(8-7-13(10)14)21(19,20)12-5-3-11(4-6-12)16(17)18/h3-6,10,13H,2,7-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOBRWARCISHHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions.

Attachment of the Nitrobenzenesulfonyl Group: This step involves the reaction of the piperidine derivative with 4-nitrobenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzenesulfonyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Products may include sulfonic acids or other oxidized derivatives.

Reduction: The major product is the corresponding amine derivative.

Substitution: Various substituted piperidine derivatives can be formed depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that compounds containing piperidine rings, similar to 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine, have been investigated for their potential as antiviral agents. The compound's structure allows it to interact with viral RNA-dependent RNA polymerases, which are critical for viral replication. High-throughput screening has identified derivatives that inhibit viral activity effectively, suggesting a promising avenue for the development of antiviral medications .

Antimicrobial Properties

The sulfonamide group in 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine may enhance its antimicrobial efficacy. Compounds with similar structures have demonstrated activity against various bacterial strains, including those resistant to conventional antibiotics. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Organic Synthesis

Building Block for Complex Molecules

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine serves as a versatile building block in organic synthesis. Its unique functional groups allow for various modifications and reactions, making it suitable for creating more complex chemical entities. This application is particularly relevant in the pharmaceutical industry, where the synthesis of novel drug candidates is crucial .

Reactivity in Chemical Transformations

The compound can participate in nucleophilic substitution reactions due to the presence of the nitrobenzenesulfonyl moiety. This reactivity enables chemists to introduce different substituents at specific positions on the piperidine ring, facilitating the exploration of structure-activity relationships (SAR) that are vital for drug development .

Case Study: Antiviral Screening

A study focused on a series of piperidine derivatives, including 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine, revealed that modifications to the piperidine ring significantly impacted antiviral potency. The study utilized various assays to evaluate the efficacy of these compounds against viral infections, demonstrating that certain structural features could enhance bioactivity while maintaining low toxicity levels .

Case Study: Antimicrobial Efficacy

In another investigation, researchers synthesized several sulfonamide derivatives and tested their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine exhibited significant antibacterial activity, particularly against resistant strains. This underscores the potential of such compounds in addressing antibiotic resistance issues .

Summary of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential antiviral and antimicrobial properties; ongoing research into therapeutic applications |

| Organic Synthesis | Versatile building block for complex molecules; useful in drug development |

| Chemical Reactivity | Engages in nucleophilic substitution reactions; facilitates structure-activity relationship studies |

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist. The nitrobenzenesulfonyl group can interact with specific molecular targets, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Key Differences:

Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the alkyl-sulfonyl (e.g., propane-2-sulfonyl) or pyrazole-sulfonyl groups in analogs. This may enhance electrophilic reactivity or stabilize negative charges in enzyme-binding pockets .

Molecular Weight and Solubility: The nitrobenzene group increases molecular weight (~313 vs.

Biological Activity : Compounds with nitro groups, such as those in EP 1 808 168 B1, are often designed for nitro-reduction activation in prodrugs or as electron-deficient warheads in enzyme inhibitors . In contrast, pyrazole-sulfonyl derivatives (EN300-230340/347) may exhibit different binding modes due to aromatic stacking interactions .

Biological Activity

3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine, with the CAS number 1789009-16-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound consists of a piperidine ring substituted with an ethyl group and a 4-nitrobenzenesulfonyl moiety. The chemical structure can be represented as follows:

- IUPAC Name : 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine

- Molecular Formula : C12H16N2O4S

- Molecular Weight : 288.34 g/mol

Synthesis

The synthesis of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine typically involves:

- Formation of the Piperidine Ring : This can be achieved through cyclization reactions.

- Introduction of the Ethyl Group : Alkylation methods are employed.

- Attachment of the Nitrobenzenesulfonyl Group : This is done by reacting the piperidine derivative with 4-nitrobenzenesulfonyl chloride under basic conditions.

Antimicrobial Properties

Research indicates that 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine exhibits significant antimicrobial activity. Studies have shown it to inhibit various bacterial strains, suggesting its potential as an antibacterial agent.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting proteases and kinases. The nitrobenzenesulfonyl group is known for its ability to form covalent bonds with nucleophilic sites on enzymes, thereby inhibiting their activity. This mechanism is crucial in developing therapies for diseases where enzyme regulation is necessary.

The biological effects of 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine are primarily attributed to its interaction with specific molecular targets. The nitrobenzenesulfonyl group likely interferes with protein function by modifying active sites or altering protein conformation, leading to downstream effects on cellular pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antibacterial Studies : A study demonstrated that derivatives of sulfonamide compounds, including this piperidine derivative, showed promising activity against Mycobacterium tuberculosis .

- Enzyme Inhibition Assays : In vitro assays revealed that 3-Ethyl-1-(4-nitrobenzenesulfonyl)piperidin-4-amine effectively inhibited specific kinases involved in cancer cell proliferation, indicating potential applications in oncology .

- Comparative Analysis : When compared to similar compounds, this piperidine derivative exhibited enhanced selectivity and potency against certain bacterial strains, highlighting its unique profile among sulfonamide derivatives .

Data Table: Biological Activity Overview

Q & A

Q. How can researchers validate the compound’s mechanism of action in cellular models?

- Methodology :

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate target protein levels and observe compound efficacy changes.

- Pathway Analysis : Phospho-specific antibodies (Western blot) or RNA-seq can map downstream signaling effects (e.g., MAPK/ERK pathway modulation) .

Advanced Synthesis Challenges

Q. What catalytic systems improve enantioselectivity in asymmetric synthesis of chiral analogs?

- Methodology :

- Chiral Ligands : Use BINAP or Josiphos ligands with palladium catalysts for asymmetric alkylation.

- Enzymatic Resolution : Lipases (e.g., CAL-B) can resolve racemic mixtures of intermediates .

Safety and Handling

Q. What precautions are necessary when handling the nitrobenzenesulfonyl moiety during synthesis?

- Methodology :

- Ventilation : Perform reactions in a fume hood to avoid inhalation of sulfonyl chloride vapors.

- Personal Protective Equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye contact.

- Waste Disposal : Neutralize acidic byproducts with bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.